7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
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Overview
Description
7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a crown ether, a type of macrocyclic compound known for its ability to form stable complexes with various cations. This compound is particularly interesting due to its unique structure, which includes both oxygen and nitrogen atoms in its ring, allowing it to interact with a wide range of metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of diethylene glycol with a suitable diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as sodium, potassium, and calcium.
Substitution: Can undergo nucleophilic substitution reactions due to the presence of nitrogen atoms.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts in aqueous or organic solvents.
Substitution: Requires nucleophiles such as halides or amines and is often carried out in polar solvents.
Oxidation and Reduction: Uses oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, complexation with metal ions results in the formation of stable metal-ligand complexes, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential to transport metal ions across biological membranes.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with therapeutic metal ions.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the ring structure coordinate with the metal ions, stabilizing them and facilitating their transport or catalytic activity. This compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Similar structure but lacks the methyl groups, making it less hydrophobic.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains benzyl groups instead of methyl groups, which can affect its complexation properties and solubility.
Uniqueness
7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to the presence of methyl groups, which can influence its hydrophobicity and complexation behavior. This makes it particularly useful in applications where specific interactions with metal ions are required .
Properties
CAS No. |
31255-13-7 |
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Molecular Formula |
C14H30N2O4 |
Molecular Weight |
290.40 g/mol |
IUPAC Name |
7,16-dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C14H30N2O4/c1-15-3-7-17-11-13-19-9-5-16(2)6-10-20-14-12-18-8-4-15/h3-14H2,1-2H3 |
InChI Key |
ULQDNFAINYMRKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCCOCCN(CCOCCOCC1)C |
Origin of Product |
United States |
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